Phenoxypiperidine derivative 2
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Overview
Description
Phenoxypiperidine derivative 2 is a compound belonging to the piperidine family, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in over twenty classes of pharmaceuticals .
Preparation Methods
The synthesis of Phenoxypiperidine derivative 2 involves several synthetic routes and reaction conditions. One common method includes the photochemical method for obtaining bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition, which can be easily converted into piperidines by reduction . Another method involves the use of metal- and organocatalysis for the preparation of piperidines . Industrial production methods often focus on fast and cost-effective synthesis of substituted piperidines .
Chemical Reactions Analysis
Phenoxypiperidine derivative 2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination . The major products formed from these reactions are substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Phenoxypiperidine derivative 2 has a wide range of scientific research applications. In chemistry, it is used as a synthetic fragment for designing drugs . In biology and medicine, it is present in various pharmaceuticals, including anticancer agents, drugs for Alzheimer’s disease therapy, antibiotics, analgesics, antipsychotics, and antioxidants . In the industry, it is used for the synthesis of biologically active piperidines .
Mechanism of Action
The mechanism of action of Phenoxypiperidine derivative 2 involves its interaction with molecular targets and pathways. One of the known targets is the histamine H3 receptor . The compound exerts its effects by binding to this receptor, which plays a role in various physiological processes .
Comparison with Similar Compounds
Phenoxypiperidine derivative 2 can be compared with other similar compounds, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . What sets this compound apart is its unique structure and specific interactions with molecular targets like the histamine H3 receptor .
Properties
Molecular Formula |
C19H30N2O2 |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-[3-(4-piperidin-4-yloxyphenoxy)propyl]piperidine |
InChI |
InChI=1S/C19H30N2O2/c1-2-13-21(14-3-1)15-4-16-22-17-5-7-18(8-6-17)23-19-9-11-20-12-10-19/h5-8,19-20H,1-4,9-16H2 |
InChI Key |
IRTTXYWMHFLYFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)OC3CCNCC3 |
Origin of Product |
United States |
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